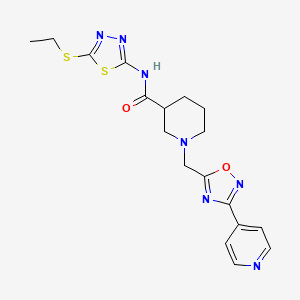
N-(2-chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H24ClN3O4S and its molecular weight is 437.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(2-chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest in various chemical synthesis processes and has been explored for its unique chemical properties and applications. The compound has been involved in studies focusing on intramolecular cyclization processes, leading to the formation of pyridin-2(1H)-ones. This process is facilitated by the action of a base on compounds containing a divalent sulfur atom, showcasing the chemical reactivity and potential utility in synthesizing heterocyclic compounds (Savchenko et al., 2020).
Antithrombotic Properties
Research has also delved into the antithrombotic properties of derivatives closely related to the compound, demonstrating potential medicinal applications. For instance, N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1′-biphenyl]-2-yl]acetamide hydrochloride has shown to be a potent thrombin inhibitor with significant antithrombotic effects in various animal models (Lorrain et al., 2003).
Vibrational Spectroscopic Analysis
The vibrational spectroscopic signatures and effects of rehybridization and hyperconjugation on similar molecules have been characterized to obtain insights into their structure and electronic properties. Such studies employ Raman and Fourier-transform infrared spectroscopy, alongside ab initio calculations, to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and vibrational wavenumbers, providing a detailed understanding of the compound's stereo-electronic interactions (Jenepha Mary et al., 2022).
Metabolic Stability Enhancement
Investigations into the structural modifications of related compounds have been conducted to improve their metabolic stability, demonstrating the compound's relevance in drug development. For example, modifications to the benzothiazole ring in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have been explored to reduce metabolic deacetylation, indicating the importance of chemical modifications for enhancing pharmaceutical properties (Stec et al., 2011).
Antimalarial and COVID-19 Applications
The compound and its derivatives have been theoretically investigated for antimalarial activities and as potential COVID-19 drugs. This research utilizes computational calculations and molecular docking studies to evaluate the inhibitory activity against relevant biological targets, showcasing the compound's potential in addressing global health challenges (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-14-7-10-24(11-8-14)29(27,28)18-4-3-9-23(20(18)26)13-19(25)22-17-6-5-15(2)12-16(17)21/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXITCIXCZHAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699291.png)
![N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2699292.png)
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-malonate](/img/structure/B2699294.png)
amine hydrochloride](/img/structure/B2699295.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699299.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2699300.png)

![{[4-(Trifluoromethoxy)phenyl]methyl}thiourea](/img/structure/B2699303.png)

![2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2699306.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2699307.png)
